3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid
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Overview
Description
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid is an organic compound with the molecular formula C8H15NO3 It is a derivative of propanoic acid, featuring an amino group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid typically involves the reaction of tetrahydrofuran derivatives with amino acids. One common method is the reductive amination of 3-(tetrahydrofuran-3-yl)propanoic acid with ammonia or an amine under hydrogenation conditions. This reaction is often catalyzed by palladium on carbon (Pd/C) or other suitable catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization, distillation, or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tetrahydrofuran ring may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
- 3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid
- 2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid
Uniqueness
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid is unique due to the specific positioning of the tetrahydrofuran ring and the amino group. This structural arrangement can result in distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-4-7(8(10)11)3-6-1-2-12-5-6/h6-7H,1-5,9H2,(H,10,11) |
InChI Key |
MZRRZLQGZWKKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC(CN)C(=O)O |
Origin of Product |
United States |
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